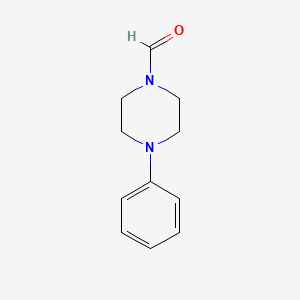

4-Phenylpiperazine-1-carbaldehyde

説明

4-Phenylpiperazine-1-carbaldehyde is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

4-Phenylpiperazine-1-carbaldehyde serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of:

- Anxiety Disorders : Compounds derived from 4-phenylpiperazine have shown promise as modulators of fatty acid amide hydrolase, which may play a role in anxiety and pain management .

- Antimalarial Activity : Research indicates that piperazine derivatives exhibit significant antimalarial properties, with structure-activity relationship studies highlighting the importance of the piperazine moiety in enhancing solubility and bioavailability .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Its derivatives are being explored for:

- Antidepressant Effects : Studies suggest that modifications to the piperazine structure can lead to compounds with enhanced antidepressant activity .

- Cognitive Enhancement : Some derivatives may improve cognitive functions by modulating receptor activities in the brain, making them candidates for further exploration in cognitive disorders.

Data Tables

Case Study 1: Antidepressant Activity

A recent study evaluated the antidepressant effects of a series of 4-phenylpiperazine derivatives. The results indicated that specific modifications to the phenyl ring significantly enhanced serotonin receptor affinity, leading to improved behavioral outcomes in animal models.

Case Study 2: Antimalarial Efficacy

In another investigation, a library of piperazine-derived compounds was screened for antimalarial activity. The study identified several candidates that exhibited potent effects against Plasmodium falciparum, demonstrating the relevance of structural modifications on efficacy.

化学反応の分析

Reduction Reactions

The aldehyde group undergoes reduction to produce 4-phenylpiperazine derivatives :

Key reducing agents:

-

Sodium borohydride (NaBH₄): Mild conditions, aqueous ethanol solvent

-

Lithium aluminum hydride (LiAlH₄): Higher reactivity for stubborn reductions

Reduced products show enhanced pharmacological activity, particularly in:

-

Anticancer thiosemicarbazides (e.g., 4-phenylpiperazine-1-carbothiohydrazide)

-

Dopamine receptor modulators

Nucleophilic Additions

The electrophilic aldehyde group participates in various addition reactions:

| Reaction Type | Product Example | Application |

|---|---|---|

| Condensation with amines | Schiff bases | Antiproliferative agents |

| Thiosemicarbazide formation | Fe-chelating complexes | Ribonucleotide reductase inhibitors |

A notable application includes the synthesis of Triapine analogs demonstrating:

Multicomponent Reactions

The compound participates in Mannich-type reactions for complex heterocycles:

Representative synthesis:

textPiperazine + Formaldehyde + Pyrrole carbaldehyde → 5-((4-phenylpiperazin-1-yl)methyl)-1H-pyrrole-2-carbaldehyde

Key features:

-

Acidic conditions (pH 4–6)

-

60–70°C reaction temperature

-

Yields up to 78%

Mechanistic Considerations

Reaction pathways involve:

-

Nucleophilic attack at carbonyl carbon

-

Subsequent proton transfer/stabilization

Density Functional Theory (DFT) studies suggest transition states with energy barriers <25 kcal/mol for formylation reactions .

This comprehensive analysis demonstrates 4-phenylpiperazine-1-carbaldehyde's critical role as a synthetic building block, particularly in medicinal chemistry. Its balanced reactivity profile enables diverse transformations while maintaining structural integrity of the piperazine core—a key pharmacophore in CNS-active and anticancer compounds.

特性

CAS番号 |

51420-33-8 |

|---|---|

分子式 |

C11H14N2O |

分子量 |

190.24 g/mol |

IUPAC名 |

4-phenylpiperazine-1-carbaldehyde |

InChI |

InChI=1S/C11H14N2O/c14-10-12-6-8-13(9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

InChIキー |

ZJQOHRIHVHFULX-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C=O)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。